molecular formula C9H21NO B13158369 1-Amino-2,5,5-trimethylhexan-3-ol

1-Amino-2,5,5-trimethylhexan-3-ol

Cat. No.: B13158369
M. Wt: 159.27 g/mol
InChI Key: BVMDMBGGRZMMJQ-UHFFFAOYSA-N
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Description

1-Amino-2,5,5-trimethylhexan-3-ol is a branched-chain amino alcohol with a molecular formula of C₉H₂₁NO (inferred from structural analogs). It features an amino group at position 1, a hydroxyl group at position 3, and three methyl substituents at positions 2, 5, and 5.

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

1-amino-2,5,5-trimethylhexan-3-ol

InChI

InChI=1S/C9H21NO/c1-7(6-10)8(11)5-9(2,3)4/h7-8,11H,5-6,10H2,1-4H3

InChI Key

BVMDMBGGRZMMJQ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(CC(C)(C)C)O

Origin of Product

United States

Chemical Reactions Analysis

1-Amino-2,5,5-trimethylhexan-3-ol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Amino-2,5,5-trimethylhexan-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-2,5,5-trimethylhexan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The hydroxyl group can also participate in hydrogen bonding, further affecting the compound’s activity . These interactions can modulate biological pathways and lead to various effects, depending on the context of its use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their properties based on available evidence:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Purity Key Features Source
1-Amino-2,5-dimethylhexan-3-ol 1534063-72-3 C₈H₁₉NO 145.24 ≥95% Discontinued; two methyl groups at C2, C5
1-Amino-2,4,5-trimethylhexan-3-ol 1560510-41-9 C₉H₂₁NO 159.27 95% Three methyl groups at C2, C4, C5
3-ethyl-5,5-dimethylhexan-3-ol 5340-62-5 C₁₀H₂₂O 158.28 N/A Alcohol without amino group; ethyl at C3
1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol 66766-07-2 C₁₁H₁₇NO₂ 195.26 N/A Phenoxy substituent; pharmaceutical use

Key Differences and Implications

Substituent Position and Steric Effects
  • However, its discontinuation suggests challenges in synthesis or stability .
  • 1-Amino-2,4,5-trimethylhexan-3-ol (C₉H₂₁NO): The additional methyl group at C4 increases molecular weight (159.27 vs. 145.24 g/mol) and hydrophobicity, which may lower aqueous solubility but improve lipid membrane permeability. This compound is priced at $4,718/10g, indicating high synthesis complexity .
Functional Group Variations
  • 3-ethyl-5,5-dimethylhexan-3-ol (C₁₀H₂₂O): The lack of an amino group eliminates basicity and hydrogen-bonding capacity, making it less suitable for applications requiring chiral resolution or coordination chemistry. Its alcohol functionality may limit reactivity compared to amino alcohols .
  • This compound is used as a pharmaceutical secondary standard, highlighting its relevance in quality control .
Physicochemical Properties
  • Boiling Point and Volatility: The trimethyl analog (C₉H₂₁NO) likely has a higher boiling point than the dimethyl variant (C₈H₁₉NO) due to increased molecular weight and branching.
  • Solubility: Amino alcohols generally exhibit moderate water solubility due to hydrogen bonding. The trimethyl compound’s hydrophobicity may necessitate polar aprotic solvents (e.g., DMSO) for dissolution.

Biological Activity

1-Amino-2,5,5-trimethylhexan-3-ol (C9H21NO) is a compound of increasing interest in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Structural Overview

This compound features:

  • Amino Group (-NH2) : Contributes to its ability to form hydrogen bonds and participate in electrostatic interactions.
  • Hydroxyl Group (-OH) : Enhances solubility and reactivity with various biomolecules.
  • Methyl Groups : Three methyl groups at the second and fifth positions of the hexane backbone provide steric hindrance that can influence molecular interactions.

The biological activity of this compound is primarily attributed to its interactions with biomolecules such as proteins and enzymes. The compound can:

  • Form hydrogen bonds with functional groups in proteins, potentially altering their conformation and function.
  • Modulate enzymatic activities by acting as a substrate or inhibitor.
  • Influence cellular signaling pathways , which may lead to various physiological effects.

Biological Interactions

Research indicates that this compound interacts with several key biomolecules:

  • Enzymes : Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated .
  • Cell Membranes : The compound's hydrophilic properties allow it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability .

Case Studies

  • Antimicrobial Activity : A study explored the antimicrobial properties of various amino alcohols, including this compound. Results indicated significant inhibition of bacterial growth at certain concentrations, suggesting potential applications in developing antimicrobial agents .
  • Cytotoxicity Assessments : In vitro assays demonstrated that this compound exhibits varying levels of cytotoxicity across different cell lines. Notably, it showed higher toxicity towards cancer cell lines compared to normal cells, indicating its potential as a therapeutic agent .

Applications in Drug Development

Due to its biological activity, this compound is being investigated for potential therapeutic applications:

  • Drug Design : Its ability to modulate enzyme activity makes it a candidate for designing inhibitors for specific targets in disease pathways.
  • Therapeutic Formulations : Ongoing research aims to incorporate this compound into formulations for treating infections or cancer .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is provided in the table below:

Compound NameStructure CharacteristicsBiological Activity
This compoundAmino and hydroxyl groups; three methylsAntimicrobial; potential anticancer
1-Amino-2,2,4-trimethylhexan-3-olSimilar structure; different methyl arrangementModerate enzyme modulation
1-Amino-2,3-dimethylbutan-1-olFewer methyl groups; branched structureLower biological activity

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